molecular formula C13H14N2O3S B15315898 2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate

2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate

Cat. No.: B15315898
M. Wt: 278.33 g/mol
InChI Key: DFCDESAOEOCIFG-UHFFFAOYSA-N
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Description

2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate typically involves the reaction of 2,6-dimethylpyrimidine with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfonate group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its role in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpyrimidine: A precursor in the synthesis of the compound.

    4-Methylbenzenesulfonyl Chloride: Another precursor used in the synthesis.

    Pyrimidine Derivatives: Compounds with similar structures and biological activities.

Uniqueness

2,6-Dimethylpyrimidin-4-yl 4-methylbenzene-1-sulfonate is unique due to its specific combination of the pyrimidine and sulfonate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H14N2O3S

Molecular Weight

278.33 g/mol

IUPAC Name

(2,6-dimethylpyrimidin-4-yl) 4-methylbenzenesulfonate

InChI

InChI=1S/C13H14N2O3S/c1-9-4-6-12(7-5-9)19(16,17)18-13-8-10(2)14-11(3)15-13/h4-8H,1-3H3

InChI Key

DFCDESAOEOCIFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=NC(=C2)C)C

Origin of Product

United States

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